- Halomethylation and cyanation method for preparing alkoxyphenylacetonitriles and their alkoxybenzyl halides from phenyl ethers, Russian Federation, , ,
Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile)
Il 2-(3,4-dimetossifenil)acetonitrile è un composto organico aromatico caratterizzato dalla presenza di un gruppo cianometilico legato a un anello benzenico sostituito con due gruppi metossile nelle posizioni 3 e 4. Questo nitrile aromatico trova impiego come intermedio chiave nella sintesi di farmaci e composti biologicamente attivi, grazie alla sua reattività del gruppo cianuro e alla stabilità della struttura dimetossilata. La presenza dei gruppi elettron-donatori migliora la solubilità in solventi organici polari, facilitando le successive trasformazioni chimiche. La purezza elevata e la struttura ben definita lo rendono particolarmente adatto per applicazioni in chimica farmaceutica e nella ricerca di nuovi principi attivi.

93-17-4 structure
Nome del prodotto:2-(3,4-dimethoxyphenyl)acetonitrile
2-(3,4-dimethoxyphenyl)acetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,4-Dimethoxyphenylacetonitrile
- Homoveratronitrile
- Veratryl cyanide
- 3,4-Dimethoxybenzyl cyanide
- TIMTEC-BB SBB005899
- 3,4-dimethoxy-benzeneacetonitril
- 3,4-dimethoxybenzeneacetonitrile
- 3,4-dimethoxybenzyl
- 3,4-dimethoxyphenyl-acetonitril
- Acetonitrile, (3,4-dimethoxyphenyl)-
- HOMOVERATONITRILE
- 3,5-DIMETHOXY-BENZENEACETONITRILE
- 3,4-Dimethyloxy Phenylacetonotrile
- (3,4-Dimethoxyphenyl)acetonitrileVeratryl
- (3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-dimethoxyphenyl)acetonitrile
- (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile)
- 3, 4 -dimethoxy phenethylamine
- 3,4-dimethyloxyphenylacetonitrile
- Acetaldehyde Solution
- Benzeneacetonitrile, 3,4-dimethoxy-
- 3,4-Dimethylbenzyl cyanide
- Acetonitrile, 3,4-(dimethoxyphenyl)-
- 3,4-DIMETHOXYPHENYL ACETONITRILE
- 3,4-dimethoxy phenylacetonitrile
- ASLSUMISAQDOOB-UHFFFAOYSA-N
- 62C8S706SP
- 3,4-Dimethyloxy phenylac
- 3,4-Dimethoxybenzeneacetonitrile (ACI)
- Acetonitrile, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
- 3,4-Methyleneoxyphenyl acetonitrile
- NSC 6324
- 3,4-Dimethoxyphenylacetonitrile,99%
- D1887
- 3,4-dimethoxy-benzyl cyanide
- Homoveratronitrile, purum, >=98.0% (GC)
- InChI=1/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile)
- 3,4-(Dimethoxyphenyl)acetonitrile
- (3,?4-?Dimethoxyphenyl)?acetonitrile(Homoveratronitrile)
- SCHEMBL77974
- 2-(3,4-dimethoxyphenyl)-acetonitrile
- 3,4-dimethoxyphenyl-acetonitrile
- W-100249
- (3,4-Dimethoxyphenyl)acetonitrile, 98%
- BRN 1956100
- Acetonitrile,4-(dimethoxyphenyl)-
- ALBB-010707
- AKOS000199051
- 3,4-dimethyoxyphenylacetonitrile
- 3,4-Dimethoxy phenyl acetonitrile
- 3,4-Dimethoxyphenylacetonitrile-alpha,alpha-d2
- WLN: NC1R CO1 DO1
- HMS1414I08
- IFLab1_000888
- ASLSUMISAQDOOB-UHFFFAOYSA-
- NSC6324
- MFCD00001911
- UNII-62C8S706SP
- 93-17-4
- PD065604
- DA-49501
- NS00021393
- 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
- EN300-20208
- Q27263471
- EC 202-225-1
- BBL036932
- STL195409
- SY012004
- DTXSID30239220
- 4-10-00-01513 (Beilstein Handbook Reference)
- Acetonitrile,4-dimethoxyphenyl)-
- 3.4-dimethoxyphenylacetonitrile
- Oprea1_832287
- Z104477288
- 2-(3,4-dimethoxyphenyl) acetonitrile
- CS-0008419
- NSC-6324
- [3,4-bis(methyloxy)phenyl]acetonitrile
- (3,4-dimethoxyphenyl)-acetonitrile
- (3,4-Dimethoxyphenyl)acetonirile
- AI3-23882
- Acetonitrile, 3,4-dimethoxyphenyl-
- EINECS 202-225-1
- F0255-0021
- 3,4-dimethoxy-phenyl-acetonitrile
- GS-3047
- 2-(3,4-dimethoxyphenyl)ethanenitrile
- Benzeneacetonitrile,4-dimethoxy-
-
- MDL: MFCD00001911
- Inchi: 1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- Chiave InChI: ASLSUMISAQDOOB-UHFFFAOYSA-N
- Sorrisi: N#CCC1C=C(OC)C(OC)=CC=1
- BRN: 1956100
Proprietà calcolate
- Massa esatta: 177.07900
- Massa monoisotopica: 177.078979
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 196
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.2
- XLogP3: 1.2
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Cristalizzazione solida
- Densità: 1.1607 (rough estimate)
- Punto di fusione: 62.0 to 66.0 deg-C
- Punto di ebollizione: 160°C/4mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 482 ° f
Celsius: 250 ° c - Indice di rifrazione: 1.5168 (estimate)
- Solubilità: methanol: 0.1 g/mL, clear
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 42.25000
- LogP: 1.76988
- Solubilità: Non determinato
- FEMA: 2476
2-(3,4-dimethoxyphenyl)acetonitrile Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
- Numero di trasporto dei materiali pericolosi:3276
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: S36/37-S45-S22
- RTECS:AL9325000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1
- Gruppo di imballaggio:I; II; III
- Frasi di rischio:R22; R23/24/25
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
2-(3,4-dimethoxyphenyl)acetonitrile Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-(3,4-dimethoxyphenyl)acetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | H669530-500000mg |
(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |
93-17-4 | 500g |
$293.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046930-500g |
(3,4-Dimethoxyphenyl)acetonitrile |
93-17-4 | 98% | 500g |
¥540 | 2023-04-12 | |
Enamine | EN300-20208-0.05g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 172953-500g |
(3,4-Dimethoxyphenyl)acetonitrile, 98% |
93-17-4 | 98% | 500g |
¥ 1076 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 172953-100g |
(3,4-Dimethoxyphenyl)acetonitrile, 98% |
93-17-4 | 98% | 100g |
¥ 270 | 2022-04-26 | |
Fluorochem | 076751-100g |
3,4-Dimethoxyphenylacetonitrile |
93-17-4 | 98% | 100g |
£28.00 | 2022-03-01 | |
Apollo Scientific | OR52311-500g |
(3,4-Dimethoxyphenyl)acetonitrile |
93-17-4 | 99+% | 500g |
£69.00 | 2025-02-20 | |
abcr | AB130381-100 g |
3,4-Dimethoxyphenylacetonitrile, 98%; . |
93-17-4 | 98% | 100g |
€78.10 | 2023-05-10 | |
Life Chemicals | F0255-0021-0.5g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
TRC | H669530-100g |
(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |
93-17-4 | 100g |
$ 81.00 | 2023-09-07 |
2-(3,4-dimethoxyphenyl)acetonitrile Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Iodine , 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ; 3 h, 65 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Oxidative conversion of amines into their corresponding nitriles using o-iodoxybenzoic acid (IBX)/iodine. Selective oxidation of aminoalcohols to hydroxynitrilesSynthesis, 2008, (13), 2045-2048,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Tetrahydrofuran , Sodium carbonate Catalysts: Cesium iodide , Nickel iodide (NiI2) , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] ; 15 min, rt; 72 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Nickel-Catalyzed Photodehalogenation of Aryl BromidesSynlett, 2021, 32(16), 1588-1605,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
Riferimento
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin PhotocatalysisOrganic Letters, 2019, 21(5), 1368-1373,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ; 30 min, reflux
1.2 Reagents: Acetic acid Solvents: Water ; pH 7
1.2 Reagents: Acetic acid Solvents: Water ; pH 7
Riferimento
- A process for preparing 3,4-dimethoxyphenylacetonitrile, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- A convenient new procedure for converting primary amides into nitrilesChemical Communications (Cambridge, 2007, (3), 301-303,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
Riferimento
- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole FragmentationJournal of the American Chemical Society, 2011, 133(18), 6948-6951,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Acetic anhydride
Riferimento
- Homoamines and homoacidsJournal of the American Chemical Society, 1935, 57, 1126-8,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphatesSynthetic Communications, 1984, 14(14), 1365-71,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 1 h, 25 °C; 4 d, 25 - 30 °C
Riferimento
- Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenesAsian Journal of Chemistry, 2008, 20(2), 1411-1419,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide , 2-Iodoxybenzoic acid Solvents: Acetonitrile ; 5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bisulfite Solvents: Water ; rt
1.2 5 min, rt
1.3 Reagents: Sodium bisulfite Solvents: Water ; rt
Riferimento
- IBX/TBAB-mediated oxidation of primary amines to nitrilesSynthesis, 2009, (8), 1370-1374,
2-(3,4-dimethoxyphenyl)acetonitrile Raw materials
- Phosphoric acid, cyano(3,4-dimethoxyphenyl)methyl diethyl ester
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- 4-Bromo-1,2-dimethoxybenzene
- 2-(3,4-Dimethoxyphenyl)acetamide
- (3,4-Dimethoxyphenyl)acetic acid
- 3,4-Dimethoxybenzyl chloride
- 2-(3,4-Dimethoxyphenyl)ethylamine
- ethyl 2-cyanoacetate
- 4-Iodo-1,2-dimethoxybenzene
- 2-Bromo-4,5-dimethoxyphenylacetonitrile
- Di-Me ether,oxime-3,4-Dihydroxyphenylacetaldehyde
- p-Toluenesulfonyl cyanide
2-(3,4-dimethoxyphenyl)acetonitrile Preparation Products
2-(3,4-dimethoxyphenyl)acetonitrile Letteratura correlata
-
1. The decarboxylation of some α-ethoxycarbonyloxybenzyl cyanides. Part 2. 1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, a minor product formed from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide by a free-radical processSukhvinder S. Bansal,John Bruce,Kathleen M. Gillespie,John A. D. Jeffreys J. Chem. Soc. Perkin Trans. 1 1983 1193
-
2. CCXXI.—Synthetical experiments on the aporphine alkaloids. Part VII. Attempted syntheses of apomorphine dimethyl etherJohn Masson Gulland,Robert Downs Haworth,Cyril Joseph Virden,Robert Kenneth Callow J. Chem. Soc. 1929 1666
-
3. CCXXXVI.—Anhydro-compounds derived from 2-nitro-3 : 4-dimethoxyphenylacetonitrile and certain pseudo-basesJohn Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1929 1791
-
4. A novel synthesis of thiols from α-amino-nitrilesRoger Crossley,Adrian C. W. Curran J. Chem. Soc. Perkin Trans. 1 1974 2327
-
Sergei L. Bogza,Konstantin I. Kobrakov,Anna A. Malienko,Igor F. Perepichka,Sergei Yu. Sujkov,Martin R. Bryce,Svetlana B. Lyubchik,Andrei S. Batsanov,Natalya M. Bogdan Org. Biomol. Chem. 2005 3 932
93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile) Prodotti correlati
- 2859-78-1(4-Bromo-1,2-dimethoxybenzene)
- 145736-65-8(3,4-Dimethoxyphenyl-thioacetamide)
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 103796-99-2(3-Ethoxy-4-methoxyphenylacetonitrile)
- 27472-21-5((3,4-Diethoxyphenyl)acetonitrile)
- 13338-63-1(3,4,5-Trimethoxyphenylacetonitrile)
- 103796-52-7(4-Ethoxy-3-methoxyphenylacetonitrile)
- 3490-06-0(2-(3,4-Dimethoxyphenyl)-N-methylethylamine)
- 19924-43-7(2-(3-methoxyphenyl)acetonitrile)
- 554-52-9(4-(2-Aminoethyl)-2-methoxyphenol)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-17-4)3,4-Dimethoxy phenyl acetonitrile

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta